1,1-Dimethylpropylmagnesium bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

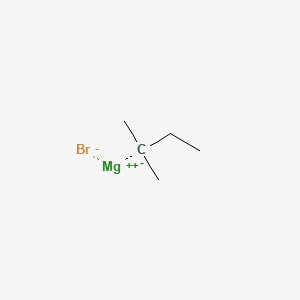

1,1-Dimethylpropylmagnesium bromide, also known as tert-Amyl magnesium bromide, is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound has the molecular formula C5H11BrMg and a molecular weight of 175.35 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

1,1-Dimethylpropylmagnesium bromide is typically prepared by the reaction of 1-bromo-2-methylpropane with magnesium turnings in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction is as follows:

C4H9Br+Mg→C4H9MgBr

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors equipped with efficient stirring mechanisms to ensure uniform mixing of the reactants. The use of high-purity magnesium and solvents is crucial to obtain a high yield and purity of the final product .

化学反応の分析

Types of Reactions

1,1-Dimethylpropylmagnesium bromide undergoes several types of chemical reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: It can replace halides in alkyl halides to form new carbon-carbon bonds.

Coupling Reactions: It participates in coupling reactions with various electrophiles to form complex organic molecules.

Common Reagents and Conditions

Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous conditions to form secondary and tertiary alcohols.

Alkyl Halides: Reacts with alkyl halides under anhydrous conditions to form new carbon-carbon bonds.

Electrophiles: Reacts with various electrophiles such as epoxides and nitriles to form complex organic molecules.

Major Products Formed

Alcohols: From reactions with carbonyl compounds.

Alkanes: From reactions with alkyl halides.

Complex Organic Molecules: From coupling reactions with electrophiles.

科学的研究の応用

Key Applications

-

Nucleophilic Addition to Carbonyl Compounds

- 1,1-Dimethylpropylmagnesium bromide acts as a nucleophile that reacts with carbonyl compounds (aldehydes, ketones) to form alcohols. This process is crucial for synthesizing branched-chain alcohols.

- Reaction Mechanism :

R2C O+RMgBr→R2C OMgBr R →R2C OH R

- Case Study : The reaction of this compound with acetone yields 2-pentanol, demonstrating its utility in producing secondary alcohols.

-

Formation of Tertiary Alcohols

- This Grignard reagent can react with esters and amides to yield tertiary alcohols and ketones.

- Example Reaction :

- Reaction with ethyl acetate produces 2-pentanol after hydrolysis.

- Data Table :

| Reactant | Product | Type of Reaction |

|---|---|---|

| Acetone | 2-Pentanol | Nucleophilic Addition |

| Ethyl Acetate | 2-Pentanol | Ester Reaction |

| Benzophenone | Triphenylmethanol | Ketone Reaction |

-

Synthesis of Complex Organic Molecules

- The compound is integral in multi-step synthesis processes for constructing complex organic structures, particularly in pharmaceutical chemistry.

- Case Study : Utilized in the synthesis of enzyme inhibitors by forming new carbon-carbon bonds through its nucleophilic properties.

-

Reactivity Studies

- Research often focuses on the interaction of this compound with various electrophiles to enhance understanding of its reactivity and compatibility with other reagents.

- These studies contribute to the optimization of synthetic pathways in organic chemistry.

-

Industrial Applications

- In industrial settings, this Grignard reagent is employed for large-scale synthesis of organic compounds under controlled conditions to ensure high yield and quality.

- Safety Considerations : Due to its flammability and reactivity with water, strict safety protocols are necessary during handling.

作用機序

The mechanism of action of 1,1-Dimethylpropylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This allows the compound to form new carbon-carbon bonds efficiently. The molecular targets include carbonyl compounds, alkyl halides, and other electrophiles .

類似化合物との比較

Similar Compounds

- Methylmagnesium bromide

- Ethylmagnesium bromide

- Phenylmagnesium bromide

Comparison

1,1-Dimethylpropylmagnesium bromide is unique due to its branched structure, which provides steric hindrance and affects its reactivity. Compared to linear Grignard reagents like methylmagnesium bromide and ethylmagnesium bromide, it exhibits different reactivity patterns and selectivity in organic synthesis. Its branched structure makes it less prone to side reactions, providing higher yields of the desired products .

生物活性

1,1-Dimethylpropylmagnesium bromide is an organometallic compound classified as a Grignard reagent, known for its significant reactivity due to the carbon-magnesium bond. This compound is primarily used in organic synthesis to form new carbon-carbon bonds through nucleophilic attacks on electrophiles. While its direct biological activity is not extensively documented, its role in synthesizing bioactive compounds suggests potential implications in pharmaceuticals and medicinal chemistry.

- Molecular Formula : C₅H₁₁BrMg

- Molecular Weight : Approximately 175.35 g/mol

- Structure : Characterized by a branched structure that enhances its reactivity profile compared to other Grignard reagents.

This compound acts as a nucleophile in various reactions:

- Nucleophilic Addition : The carbon atom bonded to magnesium carries a partial negative charge, allowing it to attack electrophilic centers in carbonyl compounds, esters, and amides.

- Formation of Alkoxides : Upon reaction with carbonyl compounds, it forms alkoxide intermediates that can be converted into alcohols through protonation.

Biological Implications

Although this compound itself has not been widely studied for biological activity, insights can be drawn from its applications in synthesizing biologically active molecules:

Potential Biological Activities

- Synthesis of Bioactive Compounds : Grignard reagents like this compound are instrumental in creating complex organic structures that may possess antimicrobial or anticancer properties.

- Interaction with Biological Targets : Similar compounds have shown activity as peroxisome proliferator-activated receptor (PPAR) agonists, which play roles in metabolic regulation and inflammation .

Case Studies and Research Findings

Several studies highlight the use of this compound in synthetic pathways leading to biologically relevant compounds:

-

Synthesis of Neuroprotective Agents :

- Research has demonstrated the utility of Grignard reagents in synthesizing ligands for FKBP12 (a peptidyl-prolyl isomerase), which are associated with neuroprotective effects. For instance, the reaction of this Grignard reagent with specific substrates led to the formation of diketoamides that exhibited neuroprotective properties .

-

Pharmacological Studies :

- Compounds synthesized using this compound have been investigated for their pharmacokinetics and biological activities. For example, related compounds have shown potential as glucokinase activators and inhibitors of protein glycation .

Comparative Analysis

To understand the unique properties of this compound, a comparison with other similar Grignard reagents is presented below:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| tert-Butylmagnesium chloride | C₄H₉ClMg | 130.90 g/mol | Highly branched structure; stable at room temp |

| Isopropylmagnesium chloride | C₃H₇ClMg | 92.56 g/mol | Less sterically hindered; simpler structure |

| Phenylmagnesium bromide | C₆H₅BrMg | 183.25 g/mol | Contains an aromatic ring; used in aromatic substitutions |

| Butylmagnesium chloride | C₄H₉ClMg | 130.90 g/mol | Straight-chain structure; versatile nucleophile |

| 2,2-Dimethylpropylmagnesium chloride | C₅H₁₁ClMg | 130.90 g/mol | Similar branching but different reactivity profile |

特性

IUPAC Name |

magnesium;2-methylbutane;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11.BrH.Mg/c1-4-5(2)3;;/h4H2,1-3H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDCVFPKILVXPE-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[C-](C)C.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。